2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one

Chemical stability Pyrimidine synthesis Process chemistry

2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one (CAS 1688-92-2) is a triamino-substituted pyrimidin-4-one derivative with a distinct N5-methylamino modification. Originally synthesized as part of a mid-20th-century effort to prepare 5-methylfolic acid intermediates , this compound belongs to the broader diaminopyrimidine chemotype that has been extensively explored for dihydrofolate reductase (DHFR) inhibition and kinase-targeted drug discovery.

Molecular Formula C5H9N5O
Molecular Weight 155.16 g/mol
CAS No. 1688-92-2
Cat. No. B12904212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one
CAS1688-92-2
Molecular FormulaC5H9N5O
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESCNC1=C(N=C(NC1=O)N)N
InChIInChI=1S/C5H9N5O/c1-8-2-3(6)9-5(7)10-4(2)11/h8H,1H3,(H5,6,7,9,10,11)
InChIKeyLFJQQDOISXTMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one (CAS 1688-92-2): A Differentiated Pyrimidine Scaffold for Targeted Synthesis and Procurement


2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one (CAS 1688-92-2) is a triamino-substituted pyrimidin-4-one derivative with a distinct N5-methylamino modification. Originally synthesized as part of a mid-20th-century effort to prepare 5-methylfolic acid intermediates [1], this compound belongs to the broader diaminopyrimidine chemotype that has been extensively explored for dihydrofolate reductase (DHFR) inhibition and kinase-targeted drug discovery. Its specific substitution pattern—2,6-diamino with a 5-methylamino group—differentiates it from the more common 2,4-diaminopyrimidine scaffold and its 5-alkyl/aryl variants, creating unique chemical reactivity and stability profiles that carry quantifiable implications for synthetic route design and biological target engagement [2].

Why 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one Cannot Be Interchanged with Generic Diaminopyrimidine Analogs


Within the diaminopyrimidine class, the N5-methylamino modification of CAS 1688-92-2 is not a trivial structural variation. Unlike the unsubstituted 2,5,6-triamino-4-pyrimidinol (CAS 1004-75-7) or the 5-methyl analog 2,6-diamino-5-methylpyrimidin-4(1H)-one (CAS 13265-40-2), the 5-methylamino group introduces a secondary amine that alters both chemical stability and reactivity in cyclization reactions [1]. In DHFR-targeted drug discovery, alternative substitution patterns—particularly 2,4-diamino-5-aryl or 6-alkyl variants—yield IC50 values in the nanomolar range, whereas triaminopyrimidine analogues with methylamino substitutions show substantially reduced potency (IC50 in the 10⁻⁴–10⁻⁶ M range), a ~100- to 1,000-fold difference that makes indiscriminate scaffold substitution functionally risky [2]. These property divergences mean that substituting an in-class analog will produce materially different synthetic outcomes, biological results, and procurement specifications.

Head-to-Head Quantitative Differentiation of 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one Against Closest Analogs


Acid and Alkali Stability: 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one vs. Unmethylated 2,5,6-Triamino-4-pyrimidinol

In comparative stability studies, 2,6-diamino-5-(methylamino)pyrimidin-4(1H)-one (compound VIII) demonstrated considerably greater stability than its unmethylated counterpart, 2,5,6-triamino-4-pyrimidinol (compound Ia), when exposed to hot acids or alkali in the presence of oxygen [1]. This direct head-to-head comparison establishes that the N5-methylamino group confers a tangible chemical robustness advantage, directly relevant to synthetic workflows that require acidic or basic conditions at elevated temperatures. Procurement of the unmethylated analog for such conditions would predictably result in greater degradation and lower yield.

Chemical stability Pyrimidine synthesis Process chemistry Hot acid resistance

Reactivity Toward Pteridine-Forming Cyclization: Functional Blockade by the 5-Methylamino Modification

When tested in a pteridine-forming reaction with 2,3-dibromopropanal and p-aminobenzoylglutamate, 2,6-diamino-5-(methylamino)pyrimidin-4(1H)-one (compound VIII) showed no evidence of reaction, in stark contrast to the unmethylated 2,5,6-triamino-4-pyrimidinol (compound Ia), which readily undergoes cyclization [1]. Similarly, reaction with 2-bromo-3,3'-diethoxypropanal was very slow for compound VIII compared to compound Ia. This differential reactivity is a direct consequence of the 5-methylamino substitution, which blocks the N5 position necessary for imidazole ring closure. For laboratories synthesizing pteridine-based folate analogs, this functional blockade is a critical selection criterion: the 5-methylamino compound is effectively inert in this pathway, whereas the unmethylated analog is reactive.

Pteridine synthesis Cyclization reactivity Folate chemistry 2,3-Dibromopropanal reaction

DHFR Inhibitory Potency: Class-Level Distinction Between Triaminopyrimidine and 2,4-Diaminopyrimidine Scaffolds

A comparative enzyme inhibition study on bovine liver DHFR provides quantitative class-level differentiation: 6-alkyl-2,4-diaminopyrimidine compounds exhibited IC50 values in the 10⁻⁷–10⁻⁹ M range, with the most active compound showing potency comparable to methotrexate [1]. In contrast, the 6-methylamino-2,4-diaminopyrimidine (triaminopyrimidine) analogues—sharing the methylamino substitution motif with CAS 1688-92-2—showed IC50 values in the 10⁻⁴–10⁻⁶ M range, representing an approximately 100- to 1,000-fold reduction in inhibitory potency. Although this study examined 6-methylamino-2,4-diaminopyrimidines rather than the exact 2,6-diamino-5-(methylamino)pyrimidin-4(1H)-one scaffold, the consistent potency drop associated with the methylamino substitution on the pyrimidine core is a class-level indicator that this substitution pattern yields distinct DHFR pharmacology compared to the 2,4-diamino-5-alkyl/aryl chemotype.

Dihydrofolate reductase DHFR inhibition Antifolate activity Triaminopyrimidine

Synthetic Intermediate Specificity: Exclusive Role in the 5-Methylfolic Acid Synthetic Pathway

2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one was specifically designed and synthesized as compound II in a program targeting 5-methylfolic acid, a key intermediate in the hypothesized de novo methyl group biosynthesis pathway via 5,10-methylene-5,6,7,8-tetrahydrofolate [1]. The compound's unique 5-methylamino group was strategically incorporated to pre-install the N5-methyl functionality required in the final folate product. Efforts to convert compound VIII to 5-methylfolic acid were unsuccessful via standard pteridine-forming reactions [2], confirming that this intermediate occupies a narrow, specific synthetic niche. No other diaminopyrimidine analog—including the 5-methyl variant (CAS 13265-40-2) or the 2,4-diamino-5-aryl series—carries the N5-methylamino pre-functionalization that makes this compound uniquely suited for N5-methylfolate synthetic routes.

5-Methylfolic acid Folate synthesis Synthetic intermediate Methyl group transfer

Optimal Application Scenarios for 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one (CAS 1688-92-2) Based on Verified Differentiation Evidence


Multi-Step Heterocyclic Synthesis Requiring Acid/Alkali Stability at Elevated Temperatures

In synthetic routes that involve hot acidic or alkaline conditions—such as sulfonylation, O-demethylation with HBr/acetic acid, or reductive cleavage with sodium in liquid ammonia—2,6-diamino-5-(methylamino)pyrimidin-4(1H)-one (compound VIII) is the preferred pyrimidine intermediate. Its demonstrated stability superiority over the unmethylated 2,5,6-triamino-4-pyrimidinol (compound Ia) under these conditions [1] directly translates to higher recovered yields and fewer degradation byproducts. Procurement should prioritize this compound when the synthetic sequence includes aggressive acidic or basic steps.

Synthesis of 5-Methylleucopterin and 7-Methylguanine Derivatives via N5-Methylamino Pre-Functionalization

Heating 2,6-diamino-5-(methylamino)pyrimidin-4(1H)-one with ethyl oxalate yields 5-methylleucopterin (compound IX), and its 5-(N-methylformamido)- and 5-(1-methylureido)pyrimidine derivatives cyclize to 7-methylguanine and 8-hydroxy-7-methylguanine under vigorous conditions [1]. These transformations exploit the pre-installed N5-methylamino group and are not accessible from the 5-unsubstituted or 5-methyl analogs. Researchers synthesizing methylated purine libraries should select this compound to access these specific cyclization products.

N5-Substituted Folate Analog Development Using a Pre-Functionalized Pyrimidine Intermediate

Although direct conversion of 2,6-diamino-5-(methylamino)pyrimidin-4(1H)-one to 5-methylfolic acid was not achieved via standard pteridine-forming reactions [1], the compound remains the only pyrimidine intermediate with the N5-methylamino group pre-installed for N5-substituted folate analog synthesis [2]. Research groups exploring alternative cyclization conditions, non-classical pteridine formation, or direct coupling strategies for N5-methylfolate analogs should procure this compound rather than investing additional synthetic steps to install the N5-methylamino group on a generic pyrimidine scaffold.

DHFR Selectivity Profiling Panels Requiring a Low-Potency Triaminopyrimidine Control Compound

Class-level evidence indicates that triaminopyrimidine analogues bearing methylamino substitutions exhibit DHFR IC50 values in the 10⁻⁴–10⁻⁶ M range, which is 100- to 1,000-fold weaker than 2,4-diaminopyrimidine antifolates (IC50 10⁻⁷–10⁻⁹ M) [1]. This potency gap makes 2,6-diamino-5-(methylamino)pyrimidin-4(1H)-one a suitable low-potency control or selectivity counter-screen compound in DHFR inhibitor discovery panels. Its inclusion allows assay scientists to establish a baseline for distinguishing potent antifolate activity from non-specific or weakly active triaminopyrimidine scaffolds.

Quote Request

Request a Quote for 2,6-Diamino-5-(methylamino)pyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.